molecular formula C11H10BrN3O2 B11804277 4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one CAS No. 1416438-79-3

4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one

Cat. No.: B11804277
CAS No.: 1416438-79-3
M. Wt: 296.12 g/mol
InChI Key: DFZLVLPTNGORIH-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of amino derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use in the development of pharmaceutical drugs.

    Industry: May be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-chloro-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
  • 4-Amino-5-fluoro-1-(2-methoxyphenyl)pyrimidin-2(1H)-one
  • 4-Amino-5-iodo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one

Uniqueness

The presence of the bromine atom at the 5-position and the methoxy group at the 2-position of the phenyl ring may confer unique chemical and biological properties to 4-Amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2(1H)-one, distinguishing it from other similar compounds.

Properties

CAS No.

1416438-79-3

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

4-amino-5-bromo-1-(2-methoxyphenyl)pyrimidin-2-one

InChI

InChI=1S/C11H10BrN3O2/c1-17-9-5-3-2-4-8(9)15-6-7(12)10(13)14-11(15)16/h2-6H,1H3,(H2,13,14,16)

InChI Key

DFZLVLPTNGORIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=C(C(=NC2=O)N)Br

Origin of Product

United States

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